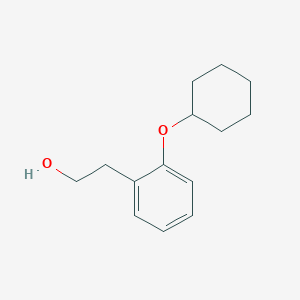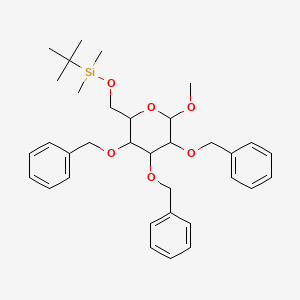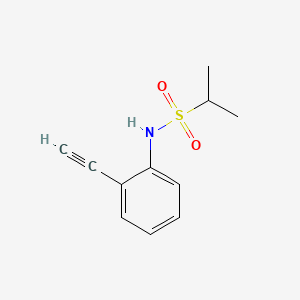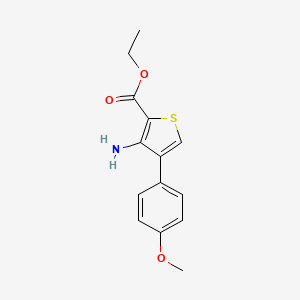![molecular formula C14H25NO11 B12066330 3-O-[2-(Acetamino)-2-deoxy-D-galactopyranosyl]-D-mannopyranose](/img/structure/B12066330.png)
3-O-[2-(Acetamino)-2-deoxy-D-galactopyranosyl]-D-mannopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-[2-(Acetamino)-2-deoxy-D-galactopyranosyl]-D-mannopyranose: is a complex oligosaccharide with the molecular formula C14H25NO11 and a molecular weight of 383.35 g/mol . This compound is notable for its role in the biomedical sector, particularly in the development of therapeutic agents and research into various ailments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-[2-(Acetamino)-2-deoxy-D-galactopyranosyl]-D-mannopyranose typically involves multiple steps, including glycosylation reactions. The process begins with the preparation of the monosaccharide units, followed by their coupling through glycosidic bonds. The reaction conditions often require the presence of catalysts and specific temperature controls to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve high-throughput glycan screening and glyco-engineered mammalian cell expression systems. These methods ensure the large-scale production of the compound with high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
3-O-[2-(Acetamino)-2-deoxy-D-galactopyranosyl]-D-mannopyranose can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This can affect the carbonyl groups, if present.
Substitution: This reaction can replace specific functional groups with others, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Applications De Recherche Scientifique
3-O-[2-(Acetamino)-2-deoxy-D-galactopyranosyl]-D-mannopyranose has a wide range of applications in scientific research:
Chemistry: Used in the study of glycosylation processes and carbohydrate chemistry.
Biology: Plays a role in cell signaling and recognition processes.
Medicine: Investigated for its potential in developing therapeutic agents for various diseases.
Industry: Utilized in the formulation of medications and other biomedical products.
Mécanisme D'action
The mechanism of action of 3-O-[2-(Acetamino)-2-deoxy-D-galactopyranosyl]-D-mannopyranose involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, influencing cellular processes such as signal transduction and metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetamido-2-deoxy-3-O-(α-D-galactopyranosyl)-D-galactose: Another oligosaccharide with similar structural features.
3-O-[2-(Acetylamino)-2-deoxy-D-galactopyranosyl]-D-mannopyranose: A closely related compound with slight variations in its molecular structure.
Uniqueness
3-O-[2-(Acetamino)-2-deoxy-D-galactopyranosyl]-D-mannopyranose is unique due to its specific glycosidic linkages and functional groups, which confer distinct biological and chemical properties. Its ability to participate in various biochemical processes and its potential therapeutic applications set it apart from similar compounds.
Propriétés
Formule moléculaire |
C14H25NO11 |
|---|---|
Poids moléculaire |
383.35 g/mol |
Nom IUPAC |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C14H25NO11/c1-4(18)15-7-10(21)8(19)5(2-16)25-14(7)26-12-9(20)6(3-17)24-13(23)11(12)22/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18) |
Clé InChI |
IXWNIYCPCRHGAE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)O)CO)O)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Propenoic acid, 2-[[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester](/img/structure/B12066270.png)



![azane;[(2R)-1-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-pentadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B12066290.png)

![Methyl 6-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12066300.png)


![3-(2-Dimethylamino-ethyl)-1,3,8-triaza-spiro[4.5]decane-2,4-dione](/img/structure/B12066322.png)
![3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate](/img/structure/B12066323.png)
![2-Imino-1-[2-[2-[2-(2-imino-4-oxoimidazolidin-1-yl)ethylamino]ethylamino]ethyl]imidazolidin-4-one](/img/structure/B12066333.png)
